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Compound of Interest

Compound Name: Isopropyl caprylate

Cat. No.: B1584258 Get Quote

Introduction: The Molecular Blueprint of Isopropyl
Caprylate
Isopropyl caprylate, also known as isopropyl octanoate, is the ester formed from caprylic acid

(octanoic acid) and isopropyl alcohol. Its chemical formula is C₁₁H₂₂O₂.[1] This compound finds

applications in the flavor, fragrance, and cosmetic industries, where its precise chemical

signature is of paramount importance for quality control and formulation efficacy.

Understanding the spectroscopic characteristics of isopropyl caprylate is fundamental to its

identification, purity assessment, and the elucidation of its chemical behavior in various

matrices.

This technical guide provides a comprehensive analysis of the spectroscopic data for

isopropyl caprylate, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide not

only the raw spectral data but also the underlying principles and experimental considerations,

reflecting a field-proven approach to chemical analysis.

Infrared (IR) Spectroscopy: Probing Functional
Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific
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frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique

"fingerprint" of the molecule's functional groups.

Theoretical Framework: The Vibrational Language of
Esters
For an ester like isopropyl caprylate, the most prominent features in its IR spectrum are the

absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The strong C=O

stretching vibration is typically observed in the region of 1750-1735 cm⁻¹, a hallmark of

saturated aliphatic esters. The C-O stretching vibrations of the ester linkage usually appear as

two distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O-C asymmetric and

symmetric stretching modes. Additionally, the spectrum will be rich with C-H stretching and

bending vibrations from the alkyl chains.

Experimental Protocol: Acquiring the IR Spectrum
Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of neat

isopropyl caprylate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated

triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

Sample Preparation: As isopropyl caprylate is a liquid at room temperature, the neat

(undiluted) liquid is analyzed. A single drop of the sample is placed between two polished

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Background Spectrum: A background spectrum of the empty salt plates is recorded to

account for atmospheric and instrumental interferences.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the IR spectrum is acquired.

Data Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Peak Assignment
The IR spectrum of isopropyl caprylate exhibits characteristic absorption bands that confirm

its ester functionality and aliphatic nature.

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

~2950-2850 Strong C-H (alkyl) Stretching

~1735 Strong, Sharp C=O (ester) Stretching

~1465 Medium C-H (alkyl) Bending (Scissoring)

~1375 Medium C-H (isopropyl) Bending (Umbrella)

~1250-1100 Strong C-O (ester)
Asymmetric &

Symmetric Stretching

Causality in Peak Position: The exact position of the C=O stretch is sensitive to its electronic

environment. In isopropyl caprylate, the absence of conjugation results in a higher

wavenumber compared to α,β-unsaturated esters. The presence of two strong C-O stretching

bands is characteristic of the ester linkage and provides confirmatory evidence of the functional

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of

atoms in a molecule. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of nuclei with a non-zero nuclear spin, primarily ¹H (protons)

and ¹³C.
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Theoretical Framework: Chemical Shifts and Spin-Spin
Coupling
In an external magnetic field, atomic nuclei can exist in different spin states. The absorption of

radiofrequency radiation causes transitions between these states, and the resonance

frequency is highly sensitive to the local electronic environment of the nucleus. This variation in

resonance frequency is known as the chemical shift (δ). Furthermore, the magnetic field of a

nucleus can influence the magnetic field of neighboring nuclei through the bonding electrons, a

phenomenon called spin-spin coupling, which leads to the splitting of NMR signals into

multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent

neighboring protons.

Experimental Protocol: Acquiring ¹H and ¹³C NMR
Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of isopropyl caprylate for

complete structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a broadband

probe.

Methodology:

Sample Preparation: Approximately 10-20 mg of isopropyl caprylate is dissolved in ~0.6 mL

of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

Data Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 8-16.

Data Acquisition Parameters (¹³C NMR):
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Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation, phasing, and baseline correction to obtain the final spectrum.

Data Interpretation and Peak Assignment
¹H NMR Spectrum of Isopropyl Caprylate (Predicted in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.95 Septet 1H -OCH(CH₃)₂

~2.25 Triplet 2H -CH₂-C=O

~1.60 Multiplet 2H -CH₂-CH₂-C=O

~1.28 Multiplet 8H -(CH₂)₄-

~1.20 Doublet 6H -OCH(CH₃)₂

~0.88 Triplet 3H -CH₃ (caprylate)

¹³C NMR Spectrum of Isopropyl Caprylate (Predicted in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~173.5 C=O

~67.5 -OCH(CH₃)₂

~34.5 -CH₂-C=O

~31.7 -(CH₂)₅-

~29.1 -(CH₂)₅-

~25.0 -(CH₂)₅-

~22.6 -(CH₂)₅-

~21.8 -OCH(CH₃)₂

~14.1 -CH₃ (caprylate)

Causality in Chemical Shifts and Multiplicities: The downfield chemical shift of the methine

proton (~4.95 ppm) and carbon (~67.5 ppm) of the isopropyl group is due to the deshielding

effect of the adjacent electronegative oxygen atom. The triplet for the α-methylene protons

(~2.25 ppm) arises from coupling to the two protons on the adjacent methylene group. The

septet of the isopropyl methine proton is a classic pattern resulting from coupling to the six

equivalent methyl protons.

Mass Spectrometry: Unveiling the Molecular Weight
and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound

and to deduce its structure from the fragmentation pattern of its molecular ion.

Theoretical Framework: Ionization and Fragmentation of
Esters
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy

electrons, which ejects an electron from the molecule to form a radical cation known as the
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molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation to

produce smaller, more stable ions. For esters, characteristic fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-

hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in a

neutral alkene and a charged enol fragment.

Experimental Protocol: GC-MS Analysis
Objective: To obtain the electron ionization mass spectrum of isopropyl caprylate and identify

its molecular ion and major fragment ions.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Methodology:

Sample Introduction: A dilute solution of isopropyl caprylate in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the gas chromatograph.

Chromatographic Separation: The sample is vaporized and separated from other

components on a capillary GC column.

Ionization: As the isopropyl caprylate elutes from the GC column, it enters the ion source of

the mass spectrometer and is ionized by electron impact (typically at 70 eV).

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer

(e.g., a quadrupole) and detected.

Data Interpretation and Fragmentation Analysis
Mass Spectrum of Isopropyl Caprylate:

The mass spectrum of isopropyl caprylate will show a molecular ion peak at m/z = 186,

corresponding to its molecular weight.[1]
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Major Fragment Ions:

m/z Relative Intensity
Proposed Fragment
Structure

143 Moderate
[M - C₃H₇]⁺ (Loss of isopropyl

group)

127 High
[M - OC₃H₇]⁺ (Loss of

isopropoxy radical)

102 Moderate
[C₄H₉COOH₂]⁺ (McLafferty

rearrangement product)

87 Moderate [C₄H₇O]⁺

60 High
[C₃H₈O]⁺• (Isopropanol radical

cation)

43 Base Peak [C₃H₇]⁺ (Isopropyl cation)

Causality in Fragmentation: The base peak at m/z 43 is the highly stable isopropyl cation. The

prominent peak at m/z 127 results from the loss of the isopropoxy radical, a common

fragmentation pathway for esters. The ion at m/z 102 is a key indicator of the McLafferty

rearrangement, which is characteristic of esters with a γ-hydrogen on the acyl chain.

Visualizations
Molecular Structure of Isopropyl Caprylate
Caption: Molecular structure of isopropyl caprylate.

Key Fragmentation Pathways in Mass Spectrometry
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Caption: Major fragmentation pathways of isopropyl caprylate in EI-MS.

Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted

characterization of isopropyl caprylate. The combination of IR, NMR, and Mass Spectrometry

allows for unambiguous identification and detailed structural elucidation. The characteristic IR

absorptions confirm the ester functionality, the detailed ¹H and ¹³C NMR spectra provide a

complete map of the carbon-hydrogen framework, and the mass spectrum reveals the

molecular weight and key fragmentation patterns. These data and interpretations serve as a

valuable resource for researchers, scientists, and drug development professionals working with

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl Caprylate: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584258#spectroscopic-data-for-isopropyl-caprylate-
ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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